
2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide: est un composé chimique de formule moléculaire C20H32N2O6 et d'une masse moléculaire de 396,48 g/mol Ce composé est caractérisé par la présence de trois groupes hydroxyles, un groupe nitro et une chaîne tridecyle attachée à un noyau benzamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide implique généralement les étapes suivantes :
Nitration : L'introduction du groupe nitro en position 3 du cycle benzénique est réalisée par nitration d'un précurseur approprié, tel que le 2,4,6-trihydroxybenzamide, à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Alkylation : La chaîne tridecyle est introduite par alkylation de l'azote amide. Cela peut être réalisé en utilisant du bromure de tridecyle en présence d'une base telle que le carbonate de potassium.
Purification : Le produit final est purifié par recristallisation ou chromatographie sur colonne afin d'obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
La production industrielle du 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :
Nitration par lots ou en continu : Utilisation de réacteurs de nitration industriels pour introduire efficacement le groupe nitro.
Alkylation à grande échelle : Utilisation de réacteurs d'alkylation à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés.
Purification et contrôle de la qualité : Utilisation de techniques de purification industrielles telles que la recristallisation à grande échelle, la distillation et la chromatographie, suivie de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des quinones ou d'autres dérivés oxydés.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou du borohydrure de sodium.
Substitution : Les groupes hydroxyles peuvent participer à des réactions de substitution nucléophile, conduisant à la formation d'éthers ou d'esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium, le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d'acyle et les anhydrides d'acide sont utilisés en présence de bases telles que la pyridine ou la triéthylamine.
Principaux produits formés
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Dérivés aminés.
Substitution : Éthers, esters ou autres produits substitués.
4. Applications de la recherche scientifique
Le 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Médecine : Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de colorants et de pigments en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, telles que les voies du stress oxydatif, en agissant comme un antioxydant ou un pro-oxydant, selon le contexte.
Applications De Recherche Scientifique
2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or pro-oxidant, depending on the context.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,6-Trihydroxybenzamide : N'a pas le groupe nitro ni la chaîne tridecyle, ce qui le rend moins hydrophobe et potentiellement moins bioactif.
3-Nitro-2,4,6-trihydroxybenzamide : Structure similaire mais sans la chaîne tridecyle, ce qui affecte sa solubilité et son interaction avec les cibles biologiques.
2,4,6-Trihydroxy-3-nitro-N-decyl-benzamide : Similaire mais avec une chaîne alkyle plus courte, ce qui peut influencer ses propriétés physiques et chimiques.
Unicité
Le 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide est unique en raison de sa combinaison de groupes hydroxyles, de groupe nitro et de longue chaîne tridecyle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
126395-25-3 |
|---|---|
Formule moléculaire |
C20H32N2O6 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide |
InChI |
InChI=1S/C20H32N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-20(26)17-15(23)14-16(24)18(19(17)25)22(27)28/h14,23-25H,2-13H2,1H3,(H,21,26) |
Clé InChI |
MSWMANFKQVMQAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)

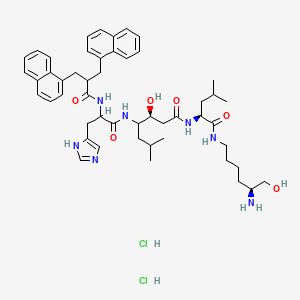
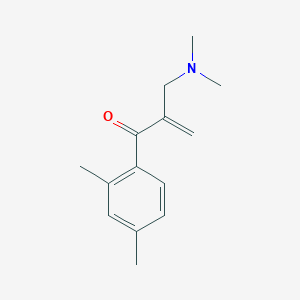

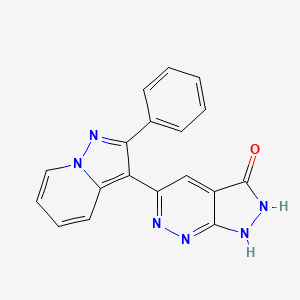
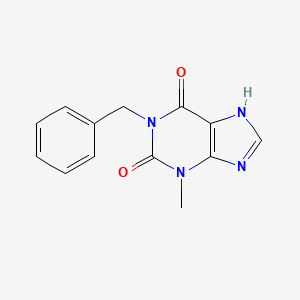

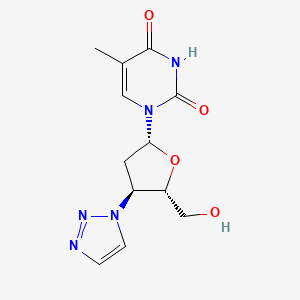
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
![3-Benzo[a]anthracen-12-ylthiophene](/img/structure/B3061540.png)
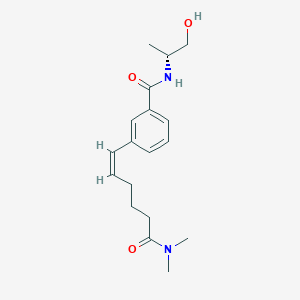
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)

